molecular formula C6H4ClIN2O2 B13134732 2-Chloro-5-iodo-4-methyl-3-nitropyridine

2-Chloro-5-iodo-4-methyl-3-nitropyridine

Cat. No.: B13134732
M. Wt: 298.46 g/mol
InChI Key: WQNLKHPUWSJNEN-UHFFFAOYSA-N
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Description

2-Chloro-5-iodo-4-methyl-3-nitropyridine is a halogenated heterocyclic compound with the molecular formula C6H4ClIN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-4-methyl-3-nitropyridine typically involves the halogenation of a pyridine derivative. One common method is the iodination of 2-Chloro-4-methyl-3-nitropyridine using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-4-methyl-3-nitropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reaction conditions typically involve solvents like ethanol or dimethylformamide (DMF) and may require heating.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol.

    Coupling: Suzuki-Miyaura coupling reactions often use palladium catalysts and boronic acids in the presence of a base such as potassium carbonate.

Major Products

    Substitution: Products include azido, thiocyanato, and amino derivatives of the original compound.

    Reduction: The major product is 2-Chloro-5-iodo-4-methyl-3-aminopyridine.

    Coupling: Products are various biaryl compounds depending on the boronic acid used.

Scientific Research Applications

2-Chloro-5-iodo-4-methyl-3-nitropyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of potential drug candidates.

    Material Science: It can be used in the preparation of novel materials with specific electronic or optical properties.

    Biological Research: The compound may be used in the study of enzyme inhibitors or as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-4-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of halogen atoms and the nitro group can enhance its binding affinity and specificity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-3-nitropyridine
  • 2-Chloro-5-methyl-3-nitropyridine
  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Iodo-4-methyl-3-nitropyridine

Comparison

Compared to its analogs, 2-Chloro-5-iodo-4-methyl-3-nitropyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and physical properties. The combination of these halogens can enhance its utility in cross-coupling reactions and other synthetic applications. Additionally, the nitro group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C6H4ClIN2O2

Molecular Weight

298.46 g/mol

IUPAC Name

2-chloro-5-iodo-4-methyl-3-nitropyridine

InChI

InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-9-6(7)5(3)10(11)12/h2H,1H3

InChI Key

WQNLKHPUWSJNEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1I)Cl)[N+](=O)[O-]

Origin of Product

United States

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